molecular formula C11H12N2O2 B8727629 2-(4-Oxazol-4-yl-phenoxy)-ethylamine CAS No. 416859-73-9

2-(4-Oxazol-4-yl-phenoxy)-ethylamine

Cat. No. B8727629
M. Wt: 204.22 g/mol
InChI Key: YKKTVVVZWNXYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxazol-4-yl-phenoxy)-ethylamine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Oxazol-4-yl-phenoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Oxazol-4-yl-phenoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

416859-73-9

Product Name

2-(4-Oxazol-4-yl-phenoxy)-ethylamine

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-[4-(1,3-oxazol-4-yl)phenoxy]ethanamine

InChI

InChI=1S/C11H12N2O2/c12-5-6-15-10-3-1-9(2-4-10)11-7-14-8-13-11/h1-4,7-8H,5-6,12H2

InChI Key

YKKTVVVZWNXYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)OCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 234.0 g (0.692 mol) of [2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester l-3, 295.1 ml (3.097 mol) of 1,4-cyclohexadiene, and 93.60 g of 10% Pd/C (50% water wet) in 5.6 l of methanol was stirred at room temperature for about twenty-two hours. The mixture was filtered through a pad of diatomaceous earth (13×3 cm), and the filter cake was then washed with 12 l of 100:1 v/v methanol/triethylamine. The filtrate was evaporated in vacuo, and to the residual solid was added 250 ml of toluene. The mixture was stirred at room temperature for about thirty minutes, 2.5 l of hexanes was then added over a period of about five to ten minutes, and the resulting slurry was then stirred for about one hour. The mixture was filtered, and the filter cake was then washed with a mixture of 1:10 toluene/hexanes (3×100 ml), and the solid was dried under vacuum at about 50° C. for about eighteen hours. The title compound (115 g, 81.5% yield) was obtained as a white powder.
Name
[2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
295.1 mL
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
Name
Quantity
93.6 g
Type
catalyst
Reaction Step One
Yield
81.5%

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